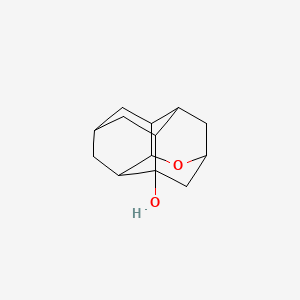

6-Hydroxy-3-oxadiamantane

Description

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-6-ol |

InChI |

InChI=1S/C13H18O2/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12,14H,1-5H2 |

InChI Key |

SQJAHAPRLKKDER-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 3 Oxadiamantane

Direct Functionalization Approaches to 3-Oxadiamantane (B14447319)

Direct functionalization of the rigid and sterically demanding 3-oxadiamantane framework offers a potential route to its hydroxylated derivatives. These methods typically involve the activation of C-H bonds, which are abundant in the molecule. However, achieving regioselectivity at the C6 position is a formidable obstacle due to the presence of multiple reactive sites.

N-Hydroxyphthalimide (NHPI)-Mediated Oxidation of 3-Oxadiamantane

One of the prominent methods for the oxidation of saturated hydrocarbons is through the use of N-hydroxyphthalimide (NHPI) as a catalyst. This system, often in the presence of a co-catalyst and an oxidant, generates a phthalimide-N-oxyl (PINO) radical, which can abstract hydrogen atoms from C-H bonds, initiating the oxidation process.

Research into the NHPI-mediated oxidation of 3-oxadiamantane has demonstrated the significant influence of reaction conditions, particularly the solvent. The use of highly polar and acidic solvents like trifluoroacetic acid has been explored to facilitate the oxidation process. These conditions are thought to promote the generation and reactivity of the PINO radical, thereby enhancing the efficiency of the C-H activation.

A critical aspect of the direct functionalization of 3-oxadiamantane is the regioselectivity of the hydroxylation. The 3-oxadiamantane skeleton possesses several distinct C-H bonds at positions 1, 6, 9, and 11, leading to the potential formation of multiple hydroxylated isomers.

Studies on the NHPI-mediated oxidation of 3-oxadiamantane in trifluoroacetic acid have revealed a strong preference for oxidation at the C9 position. This methodology has been reported to yield 9-hydroxy-3-oxadiamantane with high selectivity. The observed regioselectivity is attributed to the electronic and steric factors of the 3-oxadiamantane cage structure, which favor hydrogen abstraction from the C9 position under these specific reaction conditions.

Crucially, the available literature does not provide significant details on the formation of other isomers, including 1-hydroxy-, 6-hydroxy-, and 11-hydroxy-3-oxadiamantane, using this method. The selective synthesis of 6-hydroxy-3-oxadiamantane via NHPI-mediated oxidation remains an unsolved problem.

Table 1: Regioselectivity in NHPI-Mediated Oxidation of 3-Oxadiamantane

| Position of Hydroxylation | Reported Product Formation | Selectivity |

| 1-hydroxy-3-oxadiamantane | Not Reported | - |

| This compound | Not Reported | - |

| 9-hydroxy-3-oxadiamantane | Major Product | High |

| 11-hydroxy-3-oxadiamantane | Not Reported | - |

This table is based on currently available scientific literature and highlights the lack of reported synthesis for this compound via this method.

In the context of NHPI-mediated oxidations, various oxidants and promoters are employed to facilitate the catalytic cycle. Reagents such as nitric acid and sodium nitrite (B80452) can act as promoters, assisting in the in-situ generation of the active PINO radical from NHPI. Their role is crucial in initiating and sustaining the catalytic process, although their specific impact on the regioselectivity of 3-oxadiamantane hydroxylation has not been extensively detailed, particularly concerning the formation of the 6-hydroxy isomer.

Nitric Acid-Based Oxidative Strategies

Nitric acid is a powerful oxidizing agent that has been used for the functionalization of various hydrocarbons. Strategies involving nitric acid for the oxidation of adamantane (B196018) and its derivatives are known, often proceeding through nitroxylation followed by hydrolysis.

The reaction of adamantane-type compounds with nitric acid can lead to the formation of nitrate (B79036) esters at the tertiary bridgehead positions. These nitrate esters can then be hydrolyzed to the corresponding alcohols. However, the application of this two-step sequence for the synthesis of this compound has not been reported in the scientific literature. The reactivity of the different C-H bonds in 3-oxadiamantane towards nitroxylation and the feasibility of selectively forming the 6-nitroxy-3-oxadiamantane precursor are yet to be established.

The synthesis of this compound remains an open challenge for synthetic chemists. While direct functionalization approaches, particularly NHPI-mediated oxidation, have shown promise in the hydroxylation of the 3-oxadiamantane core, they have so far demonstrated high selectivity for the 9-position, leaving the synthesis of the 6-hydroxy isomer elusive. Similarly, nitric acid-based strategies, while effective for other caged hydrocarbons, have not been successfully applied to the targeted synthesis of this compound. Further research is needed to develop new synthetic methodologies or to fine-tune existing ones to achieve the desired regioselectivity and provide access to this specific and potentially valuable derivative of 3-oxadiamantane.

Indirect Synthetic Routes and Precursor Transformations

Given the complexity of the target molecule, indirect synthetic routes commencing from more readily available precursors are a common strategy. These approaches often involve the initial synthesis of a functionalized adamantane or a related polycyclic framework, which is then elaborated to the desired 3-oxadiamantane derivative.

Derivation from Substituted Adamantane/Dihaloadamantane Precursors

A plausible synthetic pathway to oxa-caged compounds involves the use of substituted adamantane precursors. For instance, the reaction of 1,3-dihaloadamantanes with fuming nitric acid has been shown to yield 2-oxaadamantane derivatives. This transformation proceeds through a series of steps, including nitrolysis followed by skeletal rearrangements. bohrium.com While this example leads to a constitutional isomer of the target, it highlights the potential of using dihaloadamantanes as starting materials for the synthesis of oxa-caged structures. The specific substitution pattern on the adamantane core is crucial in directing the rearrangement to the desired 3-oxadiamantane skeleton and in allowing for the subsequent introduction or in-situ formation of the 6-hydroxyl group.

The table below summarizes the transformation of a dihaloadamantane precursor to a hydroxylated oxaadamantane derivative, illustrating a potential synthetic strategy.

| Starting Material | Reagents | Key Intermediates | Product |

| 1,3-Dibromoadamantane | Fuming Nitric Acid | Carbocationic species, Nitroxy derivatives | 2-Oxaadamantane derivatives |

This table illustrates a known transformation for a related constitutional isomer and suggests a potential pathway for the synthesis of this compound from appropriately substituted dihaloadamantane precursors.

Exploration of Grob-type Ring-Opening Reactions for Oxaadamantane Core Construction

Grob-type fragmentation reactions are a powerful tool in organic synthesis for the cleavage of carbon-carbon bonds, often leading to the formation of rings and functionalized alkenes. In the context of oxaadamantane synthesis, a retro-Grob fragmentation or a related ring-opening of a suitably functionalized bicyclic precursor could be envisioned to precede a ring-closing step to form the oxa-cage. The strategic placement of electron-donating groups and leaving groups is paramount for the success of such a fragmentation-cyclization cascade. While specific examples leading directly to this compound are scarce, the general principles of Grob fragmentation offer a conceptual framework for designing novel synthetic routes.

Enantioselective Synthetic Protocols for Hydroxylated Cage Systems

The introduction of chirality into caged systems is a significant challenge in synthetic chemistry. For this compound, the hydroxyl group at the bridgehead carbon C-6 represents a potential stereocenter, making the development of enantioselective synthetic methods a key objective.

Development of Asymmetric Catalytic Strategies

The development of asymmetric catalytic methods for the construction of chiral tertiary alcohols and ethers has been an active area of research. researchgate.net These strategies often employ chiral catalysts to control the stereochemical outcome of reactions such as nucleophilic additions to carbonyls, kinetic resolutions of racemic alcohols, or desymmetrization of prochiral substrates. In the context of hydroxylated cage systems, a potential approach could involve the asymmetric hydroxylation of a suitable precursor or the enantioselective opening of a meso-epoxide. The rigid nature of the cage framework can influence the stereochemical course of these reactions, and the choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Control of Stereochemistry at the Hydroxyl-Bearing Bridgehead Carbon

Controlling the stereochemistry at a bridgehead carbon, particularly one bearing a hydroxyl group, is a formidable synthetic challenge. The rigid and sterically congested nature of the bridgehead position often limits the accessibility for reagents. Strategies to achieve stereocontrol could involve the use of chiral directing groups, enantioselective enzymatic transformations, or the resolution of racemic mixtures. The synthesis of stereochemically pure marine polycyclic ether natural products, which often contain multiple chiral centers within complex fused ring systems, can provide valuable insights and analogous strategies for controlling the stereochemistry of hydroxylated cage compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 6-Hydroxy-3-oxadiamantane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed. libretexts.org Spectra are typically acquired with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom. libretexts.org

For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-6) and the carbons adjacent to the ether oxygen (C-2 and C-4) would be significantly deshielded, appearing at higher chemical shifts compared to the other carbons in the cage structure. The chemical shifts of the remaining carbons would be in the typical alkane region, with their exact values influenced by their position within the rigid framework.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| C-6 | 60-80 | Attached to the electron-withdrawing hydroxyl group. |

| C-2, C-4 | 65-85 | Adjacent to the electron-withdrawing ether oxygen. |

| Other Carbons | 20-50 | Part of the saturated hydrocarbon cage. |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would connect coupled protons, allowing for the tracing of proton-proton connectivities throughout the carbon framework. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly attached to carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct and unambiguous assignment of protonated carbons. columbia.eduemerypharma.com

X-ray Crystallography and Single-Crystal Diffraction Studies

A single-crystal X-ray diffraction study of this compound would yield the precise coordinates of each atom in the crystal lattice. This information allows for the exact determination of its molecular conformation and geometry. The diamantane cage is expected to be rigid, and the analysis would confirm the bond lengths and angles within this framework. The position of the hydroxyl group and the geometry of the oxadiamantane core would be precisely defined. mdpi.com

Table 2: Representative Crystallographic Data (Hypothetical for this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Mechanistic Organic Chemistry of 6 Hydroxy 3 Oxadiamantane Transformations

Radical Reaction Mechanisms

The functionalization of the highly stable C-H bonds in the 3-oxadiamantane (B14447319) framework often necessitates the use of radical-mediated processes. These reactions typically involve the generation of highly reactive intermediates that can overcome the inherent stability of the diamondoid cage.

Investigation of Hydrogen Atom Transfer (HAT) Processes in Oxidation Reactions

The oxidation of 3-oxadiamantane can lead to the formation of various hydroxylated derivatives, including 6-hydroxy-3-oxadiamantane. researchgate.netpromonograph.org A common method for achieving this transformation involves the use of N-hydroxyphthalimide (NHPI) as a catalyst. researchgate.netpromonograph.org The mechanism hinges on the formation of the phthalimido-N-oxyl (PINO) radical, a highly electrophilic species. promonograph.org

The process is initiated by the reaction of NHPI with a co-oxidant, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, to generate the PINO radical. researchgate.netpromonograph.org This potent radical then abstracts a hydrogen atom from the 3-oxadiamantane substrate (a Hydrogen Atom Transfer or HAT process) to form a carbon-centered radical. researchgate.netpromonograph.org The position of the hydrogen abstraction is influenced by the stability of the resulting radical and steric factors. The subsequent reaction of this carbon-centered radical with oxygen or other trapping agents leads to the formation of the hydroxylated product. promonograph.org Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the transition states of these HAT processes, revealing that polarized transition structures are stabilized by non-covalent interactions. researchgate.netresearchgate.net

The selectivity of these oxidation reactions can be influenced by the reaction conditions. For instance, the oxidation of 3-oxadiamantane in the presence of NHPI and trifluoroacetic acid (TFA) can yield a mixture of hydroxylated products, including 1-hydroxy-3-oxadiamantane, this compound, 9-hydroxy-3-oxadiamantane, and 11-hydroxy-3-oxadiamantane. researchgate.netpromonograph.org

Characterization of Radical Intermediates and Trapping Pathways

The transient nature of radical intermediates makes their direct observation challenging. nih.gov However, their existence can be inferred through trapping experiments and the analysis of reaction products. nih.govnih.gov In the context of this compound chemistry, the primary radical intermediate is the 3-oxadiamantyl radical formed after the initial HAT step. researchgate.net

Once formed, this carbon-centered radical can follow several pathways. In the presence of molecular oxygen, it can be trapped to form a peroxyl radical, which can then be reduced to the corresponding alcohol. promonograph.org Alternatively, the radical can be oxidized to a carbocation by a one-electron transfer to an oxidant like Ce(IV). researchgate.net This carbocation can then be trapped by nucleophiles present in the reaction mixture. researchgate.net

For example, in a system containing NHPI and CAN in ethyl cyanide (EtCN), the adamantyl radical (and by extension, the oxadiamantyl radical) can be oxidized to a carbocation, which is then trapped by EtCN. Subsequent hydrolysis leads to the formation of an amide. researchgate.net Another trapping pathway involves the use of reagents like p-toluenesulfonyl cyanide (TsCN), where the radical is trapped by the cyanide source to form a cyano derivative. researchgate.net These trapping experiments provide crucial evidence for the formation and reactivity of the radical intermediates. nih.gov

Ionic Reaction Pathways

Ionic mechanisms, particularly those involving carbocations, play a significant role in the chemistry of adamantane (B196018) derivatives, including this compound. These pathways are often observed in strongly acidic media or in the presence of strong electrophiles.

Elucidation of Carbocationic Intermediates and Nucleophilic Trapping

As mentioned previously, the oxidation of the 3-oxadiamantyl radical can lead to the formation of a carbocation. researchgate.net This carbocationic intermediate is highly reactive and susceptible to attack by nucleophiles. The stability of the carbocation plays a crucial role in determining the reaction outcome. In the rigid diamondoid framework, the formation of tertiary carbocations is generally favored.

The trapping of these carbocations by nucleophiles is a key step in many functionalization reactions. For instance, in the presence of water or alcohols, the carbocation can be trapped to form hydroxyl or alkoxy derivatives. researchgate.net If nitriles are used as solvents or co-reagents, they can act as nucleophiles, leading to the formation of amides after hydrolysis, as seen in the Ritter reaction. researchgate.net The study of these nucleophilic trapping reactions provides valuable information about the lifetime and reactivity of the carbocationic intermediates. rsc.org

Electrophilic Substitution Reactions on Oxadiamantane Scaffolds

While the C-H bonds of the oxadiamantane framework are generally unreactive towards electrophiles, functionalization can be achieved under specific conditions. researchgate.netpromonograph.org Electrophilic substitution reactions typically involve the attack of a strong electrophile on the oxadiamantane core. wikipedia.orgrahacollege.co.in The introduction of a hydroxyl group, as in this compound, can influence the reactivity and regioselectivity of subsequent electrophilic substitutions. The electron-donating nature of the hydroxyl group can activate the diamondoid cage towards electrophilic attack, although the rigid structure limits the directing effects typically seen in aromatic systems. libretexts.org

Study of Rearrangement Reactions within the Oxadiamantane Framework

Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. wikipedia.orgrroij.com In the context of diamondoid chemistry, rearrangements often proceed through carbocationic intermediates and are driven by the formation of a more stable carbocation. rroij.com

While specific studies on the rearrangement of this compound are not extensively detailed in the provided search results, the general principles of adamantane chemistry suggest that such rearrangements are plausible. For instance, the treatment of adamantane derivatives with strong acids can induce Wagner-Meerwein type rearrangements, leading to the isomerization of the carbon skeleton. wikipedia.org It is conceivable that under strongly acidic conditions, this compound could undergo protonation of the hydroxyl group, followed by loss of water to generate a carbocation. This carbocation could then potentially rearrange to a more stable isomer before being trapped by a nucleophile. The rigid and strained nature of the oxadiamantane framework makes these rearrangement studies particularly interesting for understanding the fundamental principles of carbocation chemistry. rsc.org

Oxidation and Reduction Chemistries of the Hydroxyl Group

The strategic location of the hydroxyl group on the 3-oxadiamantane framework provides a focal point for various chemical manipulations, including oxidation to the corresponding ketone and potential reduction pathways.

Regioselective Oxidation to Ketones

Research into the functionalization of the rigid and sterically hindered 3-oxadiamantane core has revealed methods for its oxidation. A notable approach involves a metal-free aerobic oxidation system. The oxidation of 3-oxadiamantane using N-hydroxyphthalimide (NHPI) as a catalyst in trifluoroacetic acid (TFA) with nitric acid (HNO₃) as a promoter under an oxygen atmosphere leads to the formation of several hydroxylated derivatives and a ketone. Current time information in Bangalore, IN.researchgate.net

This reaction proceeds via a radical mechanism, where the highly electrophilic phthalimido-N-oxyl (PINO) radical, generated from NHPI, abstracts a hydrogen atom from the hydrocarbon backbone. The resulting carbon-centered radical is then trapped by oxygen, leading to the observed products. Current time information in Bangalore, IN. The process is significant as it allows for the formation of 3-oxadiamantane-6-one, a ketone derivative that is otherwise challenging to synthesize. Current time information in Bangalore, IN.researchgate.net The oxidation of the secondary carbon at the C-6 position leads to both this compound and its corresponding ketone, 3-oxadiamantane-6-one. Current time information in Bangalore, IN.researchgate.net

The reaction yields a mixture of mono-hydroxylated isomers and the ketone, highlighting the reactivity of various positions on the 3-oxadiamantane skeleton.

Table 1: Products of the Aerobic Oxidation of 3-Oxadiamantane

| Product Name | Structure | Position of Functional Group |

| 1-Hydroxy-3-oxadiamantane | 1 | |

| This compound | 6 | |

| 9-Hydroxy-3-oxadiamantane | 9 | |

| 11-Hydroxy-3-oxadiamantane | 11 | |

| 3-Oxadiamantane-6-one | 6 |

This table is based on the products identified from the aerobic oxidation of 3-oxadiamantane with an NHPI/TFA/O₂/HNO₃ system. Current time information in Bangalore, IN.researchgate.net

Hydroxyl-Directed Reductions and Diastereoselectivity

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is extensively used to study the electronic properties of molecules. rsc.orgmdpi.com

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 6-Hydroxy-3-oxadiamantane. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. researchgate.net For this molecule, the cage structure is largely rigid, but the orientation of the hydroxyl group can vary, leading to different conformers. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict the bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net

Conformational analysis of this compound would reveal the energy differences between various orientations of the hydroxyl group. While the diamondoid cage itself is conformationally locked, the rotation around the C-O bond of the hydroxyl group can lead to different rotamers. DFT calculations can quantify the energy barriers for these rotations, identifying the most stable conformation, which is typically one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding if an acceptor group is nearby.

DFT is instrumental in mapping out the energetic landscape of chemical reactions involving this compound. By locating transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and gain insight into reaction mechanisms. researchgate.netbeilstein-journals.org For example, in a potential dehydration reaction of this compound, DFT can be used to model the step-by-step process, identifying the transition state structure for the elimination of a water molecule.

These calculations involve sophisticated algorithms that search for saddle points on the potential energy surface. researchgate.net Once a transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state indeed connects the reactants and products of interest. researchgate.net This level of detail is crucial for understanding the regioselectivity and stereoselectivity of reactions involving this functionalized diamondoid.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net It is calculated from the electron density and represents the electrostatic force that the molecule's charge distribution would exert on a positive point charge. uni-muenchen.de MESP maps are color-coded to visualize regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MESP map would highlight the electron-rich areas, such as the oxygen atoms of the hydroxyl and ether groups, which appear as regions of negative potential (typically colored red or yellow). These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue), often found around the hydrogen atoms, indicate sites prone to nucleophilic attack. The MESP provides a visual and quantitative guide to the molecule's reactivity, helping to predict sites for hydrogen bonding and other non-covalent interactions. chemrxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. nih.gov

For this compound, MD simulations can be used to explore its conformational space over time. This is particularly useful for understanding the flexibility of the hydroxyl group and its interactions with solvent molecules in a solution. The simulation can reveal how the molecule tumbles and rotates in a solvent, and how intramolecular and intermolecular hydrogen bonds are formed and broken. This dynamic information is crucial for understanding its behavior in a realistic chemical environment, which can differ significantly from the gas phase or a crystal lattice. arxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems

For very large systems, such as this compound interacting with a biological macromolecule or a large solvent environment, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a practical solution. rsc.org

In a QM/MM simulation, the chemically active part of the system, for instance, the this compound molecule and its immediate interacting partners, is treated with a high-level QM method like DFT. The rest of the system, such as the bulk solvent or the protein scaffold, is treated with a less computationally expensive MM force field. rsc.org This approach allows for the accurate modeling of electronic effects in the region of interest while still accounting for the influence of the larger environment. For example, studying the binding of this compound to an enzyme active site would be an ideal application for QM/MM, providing insights into the specific interactions that govern its biological activity. rsc.org

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Adamantane (B196018) |

| Water |

Interactive Data Table: Computational Methods and Applications

| Computational Method | Key Application for this compound | Insights Gained |

| Density Functional Theory (DFT) | Geometry Optimization and Electronic Structure | Provides the most stable 3D structure, bond lengths, angles, and electronic properties like HOMO-LUMO gap. nih.gov |

| Characterization of Transition States | Elucidates reaction mechanisms and calculates activation energies for chemical transformations. researchgate.netbeilstein-journals.org | |

| Molecular Electrostatic Potential (MESP) | Maps reactive sites for electrophilic and nucleophilic attack and predicts intermolecular interactions. researchgate.netresearchgate.net | |

| Molecular Dynamics (MD) | Conformational Analysis and Dynamic Behavior | Simulates the movement of the molecule over time, exploring its flexibility and interactions in solution. nih.govmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with Large Systems (e.g., enzymes) | Accurately models the chemically active region with QM while treating the larger environment with MM. rsc.org |

| Hirshfeld Surface Analysis | Intermolecular Interaction Characterization | Visualizes and quantifies intermolecular contacts in the crystalline state, highlighting the role of hydrogen bonding and van der Waals forces. researchgate.netnih.govnih.gov |

Chemical Reactivity and Derivatization Strategies

Functionalization of the Hydroxyl Group at Position 6

The secondary alcohol at position 6 is a key site for introducing diverse functionalities onto the 3-oxadiamantane (B14447319) scaffold. Standard alcohol chemistry, including esterification, etherification, oxidation, and nucleophilic substitution, can be employed to modify this hydroxyl group.

The hydroxyl group of 6-hydroxy-3-oxadiamantane can readily undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. This transformation is typically catalyzed by acids or promoted by coupling agents. While direct experimental data for the esterification of this compound is not extensively documented, analogous reactions with adamantane (B196018) alcohols are well-established. For instance, adamantane-containing esters have been synthesized for evaluation as components of thermostable lubricating oils researchgate.net. The reaction of adamantane alcohols with carboxylic acids, often in the presence of a catalyst, yields the desired ester products researchgate.netrcsi.science. A general method for the direct oxidative esterification of aldehydes with alcohols, which could be applicable to this compound, has also been reported rsc.org.

The synthesis of various ester derivatives of adamantane has been explored, highlighting the utility of this reaction in creating libraries of compounds for various applications researchgate.netrcsi.science. The conditions for these reactions can be tailored based on the specific carboxylic acid and alcohol used.

Table 1: Representative Esterification Reactions of Adamantane Alcohols

| Alcohol Substrate | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |

| Adamantanol | Aliphatic Acids | MnO2–H2SO4 system | Adamantane-containing esters | researchgate.net |

| Adamantanol | Dimethyladamantanedicarboxylic acids | Not specified | Esters of dimethyladamantanedicarboxylic acids | researchgate.net |

| Alcohols | Aldehydes | Photochemical C–H bromination | Esters | rsc.org |

Table 2: Representative Etherification Reactions of Adamantane Alcohols

| Alcohol Substrate | Etherifying Agent | Catalyst/Conditions | Product | Reference |

| Adamantanol | O-Diphenylmethyl trichloroacetimidate (B1259523) | Refluxing toluene | 1-(Benzhydryloxy)adamantane | nih.gov |

| Adamantane alcohol | Sulfonyl halide, then another alcohol | Not specified | Alkoxy-substituted adamantyl (meth)acrylates | google.com |

The secondary hydroxyl group at position 6 of this compound can be selectively oxidized to the corresponding ketone, 3-oxadiamantan-6-one. This transformation is a key step in the synthesis of various derivatives. The oxidation of 3-oxadiamantane can lead to a mixture of hydroxylated products, including this compound, as well as the ketone researchgate.netcuni.cz. The use of specific oxidizing agents can favor the formation of the ketone. For example, oxidation of adamantane with chromic acid or other strong oxidizing agents is a known method to produce adamantanone. The oxidation of adamantane derivatives using N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst can also yield ketone products cuni.cz.

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the 6-position. While direct studies on this compound are limited, the principles of nucleophilic substitution on adamantane derivatives are well-established. For instance, the hydroxyl group of 3-aminoadamantan-1-ol (B132026) can undergo substitution with halides using reagents like thionyl chloride (SOCl₂) to form chloro-adamantane derivatives. The interaction of allyl bromides of the adamantane series with sodium azide (B81097) results in a mixture of the nucleophilic substitution product and an isomeric azide from a frontiersin.orgfrontiersin.org-sigmatropic rearrangement clinpractice.ru. These examples suggest that the hydroxyl group of this compound could be similarly activated and substituted.

Functionalization of the Oxadiamantane Core

Beyond the manipulation of the hydroxyl group, the rigid C-H framework of the oxadiamantane core presents opportunities for selective functionalization at positions remote from the oxygen atom and the hydroxyl group.

Recent advances in C-H functionalization chemistry have enabled the direct conversion of inert C-H bonds into valuable functional groups. These methods often employ transition metal catalysts or photoredox catalysis to achieve high regioselectivity. While specific applications to this compound are not yet reported, the extensive research on the remote C-H functionalization of adamantane provides a strong precedent.

Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has been successfully applied to adamantane derivatives cuni.cz. This strategy allows for the selective functionalization of specific secondary C-H bonds. Furthermore, catalyst-controlled C-H functionalization using selective hydrogen atom transfer (HAT) has been developed for adamantanes, showing excellent chemoselectivity for the strong tertiary C-H bonds researchgate.netchemrxiv.org. These methodologies could potentially be adapted for the selective functionalization of remote C-H bonds in the this compound scaffold, offering a powerful tool for creating novel derivatives.

The regioselective modification of the oxadiamantane core at sites other than the hydroxyl-bearing carbon can be achieved through various strategies. The inherent reactivity differences between the bridgehead (tertiary) and methylene (B1212753) (secondary) C-H bonds can be exploited. For instance, radical-based functionalization reactions can directly convert diamondoid C-H bonds to C-C bonds researchgate.net. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

In the case of adamantane, functionalization at the 1-, 2-, 3-, 5-, and 7-positions has been achieved, leading to materials with properties dependent on the site of derivatization researchgate.net. The development of methods for the regioselective functionalization of sila-adamantane at its core silicon centers further underscores the potential for selective modification of caged compounds researchgate.net. By analogy, it is conceivable that similar regioselective modifications could be developed for the 3-oxadiamantane core, allowing for the precise installation of functional groups at non-hydroxyl sites to fine-tune the properties of the resulting molecules.

Advanced Synthetic Applications and Scaffold Design

6-Hydroxy-3-oxadiamantane as a Privileged Building Block in Complex Molecule Synthesis

The concept of "privileged scaffolds" is central to modern medicinal chemistry and materials science, referring to molecular frameworks that can be readily modified to interact with a variety of biological targets or to form materials with diverse functions. This compound embodies the characteristics of such a scaffold. Its rigid, sp³-hybridized cage ensures a well-defined spatial arrangement of appended functional groups, a crucial factor for achieving specific and reproducible electronic and binding properties. researchgate.net

The hydroxyl group on the 6-position of the 3-oxadiamantane (B14447319) core serves as a key synthetic handle. This allows for the introduction of a wide array of other functionalities through well-established chemical transformations. For instance, the alcohol can be converted into halides, amines, or esters, or used as a nucleophile in various coupling reactions. This versatility enables the systematic and modular construction of complex molecules. researchgate.net The synthesis of this compound itself can be achieved through the oxidation of 3-oxadiamantane. promonograph.org

The use of such rigid building blocks is advantageous in overcoming the synthetic challenges associated with creating complex three-dimensional molecules, which are often hampered by issues of conformational flexibility and unpredictable intermolecular interactions. illinois.edu By starting with a pre-organized, rigid core like this compound, chemists can exert greater control over the final molecular architecture.

Design and Synthesis of Novel Materials Based on Oxadiamantane Scaffolds

The unique structural and electronic properties of diamondoids, including oxadiamantanes, make them attractive candidates for the design of new materials. Their diamond-like lattice structure imparts high thermal stability and mechanical rigidity, while their well-defined molecular structure allows for precise tuning of their properties through chemical functionalization. researchgate.net

Controlled on-surface self-assembly is a powerful bottom-up approach for creating nanostructured materials with tailored properties. The success of this approach relies on the predictable and ordered arrangement of molecular building blocks on a substrate. The defined geometry and specific interaction sites of functionalized diamondoids like this compound are highly beneficial for achieving such control. researchgate.net

The hydroxyl group can be used to anchor the molecule to a surface or to direct the assembly process through hydrogen bonding or other non-covalent interactions. The rigid cage structure ensures that the molecules maintain a specific orientation relative to the surface and to each other, leading to the formation of highly ordered two-dimensional arrays. beilstein-journals.org This precise spatial arrangement is critical for applications in nanoelectronics, sensing, and catalysis, where the collective properties of the assembled monolayer are paramount.

The electronic properties of diamondoid derivatives can be finely tuned through strategic functionalization. dr-dral.com The intrinsic properties of the diamondoid cage, such as a wide bandgap and negative electron affinity, can be modulated by the introduction of electron-donating or electron-withdrawing groups. The hydroxyl group of this compound can be converted to other functionalities to systematically alter the electronic character of the molecule.

For example, replacing the hydroxyl group with an amino group would introduce an electron-donating character, while conversion to a nitro group would be electron-withdrawing. This ability to tailor the electronic properties is crucial for the development of molecular electronic devices, where precise control over charge transport and energy levels is required. dr-dral.com The rigid scaffold ensures that the electronic effects of the substituents are transmitted through the cage in a predictable manner, allowing for the rational design of molecules with specific electronic functions. researchgate.net

Integration into Macrocyclic and Supramolecular Systems

The well-defined structure and functional handle of this compound make it an excellent component for incorporation into larger, more complex systems such as macrocycles and supramolecular assemblies. The rigidity of the oxadiamantane unit can be used to pre-organize the conformation of a macrocycle, reducing the entropic penalty associated with cyclization and leading to higher yields and more defined structures.

In supramolecular chemistry, where non-covalent interactions govern the formation of large, ordered structures, this compound can act as a rigid node or a guest molecule. nih.gov The hydroxyl group can participate in hydrogen bonding networks, directing the assembly of intricate architectures. Furthermore, the lipophilic cage can engage in van der Waals or hydrophobic interactions, providing another driving force for assembly. The combination of these directed interactions allows for the construction of complex host-guest systems, molecular capsules, and extended networks with potential applications in molecular recognition, transport, and catalysis.

Conceptual Role in Bridging Flexible Organic Molecules and Bulk Diamond Properties

Diamondoids, including this compound, occupy a unique position in the molecular world, representing a bridge between the realms of flexible, purely organic molecules and the rigid, extended lattice of bulk diamond. researchgate.net They are essentially molecular-sized diamonds, possessing the fundamental structural unit of the diamond crystal lattice. This allows for the study of diamond-like properties at the molecular level.

The ability to functionalize these "nanodiamonds" with organic groups, for which this compound is a prime example, opens up avenues for creating hybrid materials that combine the desirable properties of both worlds. For instance, the high thermal stability and mechanical strength of the diamondoid core can be integrated with the processability and functionality of organic polymers. These hybrid materials could find applications in high-performance composites, coatings, and advanced optical and electronic materials. The study of such molecules provides fundamental insights into how the properties of matter evolve from the single-molecule scale to the bulk material. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Chemo- and Regioselective Catalytic Methods for Hydroxylation

The precise introduction of a hydroxyl group onto the 3-oxadiamantane (B14447319) scaffold is a significant chemical challenge due to the inherent low reactivity of many C-H bonds in the cage structure. promonograph.org Current methodologies have demonstrated the feasibility of direct oxidation, but future efforts will focus on enhancing selectivity and efficiency through advanced catalytic systems.

A promising approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of C-H bonds. promonograph.org This method, often performed in highly polar solvents like trifluoroacetic acid (TFA) and utilizing promoters such as nitric acid (HNO₃), propagates through a phthalimide (B116566) N-oxyl (PINO) radical. promonograph.orgresearchgate.net This system has been successfully employed for the oxidation of 3-oxadiamantane to yield a mixture of hydroxylated isomers, including 1-hydroxy-, 6-hydroxy-, 9-hydroxy-, and 11-hydroxy-3-oxadiamantane. promonograph.org The development of this metal-free catalytic process is crucial as it aligns with the principles of green chemistry by avoiding toxic heavy metal oxidants. promonograph.org

Future research will likely concentrate on designing new catalysts and modifying existing systems to achieve higher regioselectivity for the 6-position. This could involve exploring different N-hydroxyimide derivatives or employing heterogeneous catalysts, such as mesoporous silica-supported oxovanadium, which have shown success in chemo- and regioselective coupling reactions in other contexts. nih.govnih.gov The goal is to develop scalable methods that can produce 6-Hydroxy-3-oxadiamantane in high yield and purity, avoiding complex and costly separation of isomers.

| Catalytic System | Substrate | Key Reagents/Conditions | Products | Research Focus |

| NHPI-Catalyzed Aerobic Oxidation | 3-Oxadiamantane | O₂, NHPI, HNO₃ (promoter), TFA (solvent) | Mixture of hydroxylated isomers (including this compound) | Improving regioselectivity for the 6-position; catalyst optimization. promonograph.orgknu.ua |

| Heterogeneous Catalysis | 3-Oxadiamantane | Supported metal catalysts (e.g., Oxovanadium) | Target: this compound | Developing reusable and highly selective catalysts for C-H hydroxylation. nih.gov |

Exploration of Novel Functionalization Chemistries for Oxadiamantane Derivatives

The hydroxyl group at the C-6 position of this compound serves as a critical chemical handle for subsequent modifications. This functional group transforms the relatively inert hydrocarbon cage into a versatile building block for more complex molecules. Future research will explore novel chemistries to leverage this reactivity.

Hydroxylated diamondoids are recognized as key precursors for a variety of derivatives. researchgate.net The hydroxyl moiety can be converted into other functional groups, enabling a wide range of synthetic transformations. Potential research avenues include:

Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate or halide) would facilitate nucleophilic substitution reactions to introduce amines, thiols, azides, or cyano groups. researchgate.net

Esterification and Etherification: Reactions with carboxylic acids, acyl chlorides, or alkyl halides can be used to attach a wide array of molecular fragments, effectively creating "growth vectors" from the rigid oxadiamantane core. rsc.org

Dimerization and Polymerization: The hydroxyl group could serve as a reactive site for creating dimers or for incorporation into polymers. The formation of an oxadiamantane dimer has been reported, suggesting the feasibility of such connections. wiley-vch.de These larger structures could have unique material properties stemming from the rigid, well-defined cage units.

The development of these functionalization strategies is essential for integrating this compound into larger, functional molecular systems for applications in medicine and materials science. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool for understanding and predicting the outcomes of complex chemical reactions. For a molecule like this compound, advanced computational modeling offers a pathway to rationally design synthetic routes and predict the reactivity of its derivatives.

Density Functional Theory (DFT) has already been applied to understand the regioselectivity of the NHPI-catalyzed oxidation of diamondoids. researchgate.net Studies using computational levels such as M06-2X and B3LYP-D3 have analyzed the transition states for hydrogen abstraction by the electrophilic PINO radical. researchgate.netresearchgate.net These models can reveal subtle electronic and steric effects that favor hydroxylation at one position over another, guiding the experimental optimization of reaction conditions. For instance, computations can explain why certain C-H bonds are more susceptible to abstraction by identifying stabilizing non-covalent interactions in the transition structure. researchgate.net

Emerging paradigms in this field involve the integration of high-performance computing with machine learning (ML). mdpi.comresearchgate.net Future research could involve:

High-Throughput Screening: Using computational models to screen libraries of potential catalysts and reaction conditions to identify the most promising candidates for selective synthesis. researchgate.net

Predictive Reactivity: Developing ML models trained on experimental and computational data to predict the reactivity of different positions on the oxadiamantane scaffold towards various reagents. mdpi.com

Rational Design: Employing computational tools to design novel oxadiamantane derivatives with specific electronic or binding properties before undertaking their synthesis. nih.gov

This synergy between predictive modeling and experimental work will accelerate the discovery of new reactions and functional materials based on the oxadiamantane framework. mdpi.com

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Predictive Synthesis | Model transition states to understand and predict the regioselectivity of hydroxylation reactions. researchgate.netresearchgate.net |

| Machine Learning (ML) / AI | High-Throughput Screening | Accelerate the discovery of optimal catalysts and reaction conditions for desired functionalizations. mdpi.com |

| Molecular Dynamics (MD) | Reactivity & Interaction Studies | Simulate the behavior of this compound in different chemical environments or its interaction with biological targets. |

Investigation of Unique Stereochemical Aspects and Chiral Applications

The inherent three-dimensionality and rigidity of the oxadiamantane cage, combined with substitution, give rise to complex stereochemistry. The introduction of a hydroxyl group at the C-6 position results in a chiral molecule. The exploration of this chirality represents a significant frontier for future research.

While the direct synthesis of enantiopure this compound has not been extensively reported, research on other chiral diamondoid derivatives provides a clear precedent for its potential. For example, chiral 1,2-disubstituted diamantane derivatives have been synthesized, enantioseparated, and used as ligands in asymmetric catalysis and for biologically active metal complexes. researchgate.net

Future research directions in this area include:

Enantioselective Synthesis: Developing catalytic methods that can directly produce one enantiomer of this compound over the other.

Chiral Resolution: Establishing efficient methods for separating the racemic mixture of this compound, for instance, through chromatography with chiral stationary phases or by crystallization with a chiral auxiliary. researchgate.netchromatographyonline.com

Chiral Applications: Utilizing the enantiopure compound as a building block for chiral drugs, as a chiral ligand for asymmetric metal catalysis, or as a component of chiral materials. The unique, rigid, and well-defined spatial arrangement of the hydroxyl group makes it an attractive scaffold for inducing chirality in chemical transformations. rsc.org

The ability to control and exploit the stereochemistry of this molecule will open up new applications in fields that depend on molecular recognition, such as pharmacology and separations science. mdpi.com

Interdisciplinary Applications in Advanced Materials Science and Nanotechnology

The unique combination of properties of this compound—rigidity, thermal stability, a precise three-dimensional structure, and a functional handle—makes it an attractive building block for advanced materials and nanotechnology. researchgate.net

Research has already indicated that hydroxylated diamondoid derivatives exhibit strong surface affinities, making them beneficial for creating ordered monolayers and for surface depositions. promonograph.org This property is critical for the bottom-up fabrication of nanostructures and functional surfaces. Future interdisciplinary applications could focus on:

Molecular Building Blocks: Using this compound as a "molecular LEGO" piece to construct highly ordered, porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The rigidity of the oxadiamantane unit can impart exceptional stability and well-defined pore structures to these materials. researchgate.net

Nanodiamond Seeding: Adamantane (B196018) and its derivatives are the smallest molecular units of the diamond lattice and have been investigated as precursors or seeds for the synthesis of nanodiamonds under high-pressure, high-temperature conditions. nih.gov Functionalized oxadiamantanes could offer a route to oxygen-doped nanodiamonds with tailored properties.

Nanotechnology: The functionalized cage can serve as a rigid anchor for attaching other molecules to surfaces or nanoparticles. researchgate.net Its well-defined structure is ideal for applications where precise spatial control at the nanoscale is required, such as in molecular electronics or targeted drug delivery systems.

The translation of the fundamental chemistry of this compound into these applied areas will require close collaboration between synthetic chemists, materials scientists, and nanotechnologists.

Q & A

Q. What are the recommended synthetic pathways for 6-Hydroxy-3-oxadiamantane, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of diamondoid derivatives like this compound typically involves functionalization of adamantane precursors. For example, hydroxylation and oxidation steps can be adapted from methods used for structurally similar compounds (e.g., 3-Hydroxyadamantane-1-carboxylic acid synthesis via carboxylation and hydroxylation ). Key parameters to optimize include:

- Catalysts : Use transition-metal catalysts (e.g., Ru or Pd) for selective oxidation.

- Temperature : Controlled heating (e.g., 80–120°C) to prevent decomposition.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Purification : Column chromatography with silica gel or recrystallization for isolating high-purity products.

Data Table : Hypothetical optimization parameters based on analogous adamantane derivatives :

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst (RuCl₃) | 0.5–2.0 mol% | 1.2 mol% | 72% → 89% |

| Reaction Time | 6–24 hrs | 18 hrs | 65% → 82% |

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is critical:

- Spectroscopy :

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- NMR : Use ¹³C DEPT for quaternary carbon assignments in the adamantane core .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While specific data for this compound is limited, general guidelines for hydroxylated adamantanes apply :

- PPE : Tightly sealed goggles and nitrile gloves (tested for chemical permeation resistance).

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Validation : Confirm compound stability under storage conditions (e.g., inert atmosphere, –20°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in experimental design or analytical sensitivity. Strategies include:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) .

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. NMR for purity assessment).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., trace moisture in reactions) .

Example Workflow :

Identify outlier data points in oxidation studies.

Re-run reactions with strict anhydrous conditions.

Use high-resolution mass spectrometry (HRMS) to detect trace byproducts.

Q. What computational methods are most effective for predicting the biological activity of this compound analogs?

Methodological Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and docking simulations:

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., neuraminidase, cytochrome P450) .

- Parameterization : Use force fields (e.g., AMBER) optimized for diamondoid systems.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Data Table : Hypothetical docking scores vs. experimental activity :

| Analog | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| This compound | –9.2 | 12.3 ± 1.5 |

| 3-Hydroxyadamantane | –7.8 | 45.6 ± 3.2 |

Q. How can researchers design experiments to investigate the mechanistic role of the hydroxyl group in this compound’s reactivity?

Methodological Answer: Use isotopic labeling and kinetic isotope effects (KIE):

- Deuterium Substitution : Synthesize 6-Deutero-3-oxadiamantane to study H-bonding effects .

- Kinetic Studies : Compare reaction rates (e.g., esterification) between hydroxylated and deoxygenated analogs.

- Spectroscopic Probes : Monitor O–H vibrational frequencies under reaction conditions using in-situ IR.

Q. What strategies are recommended for integrating this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

Methodological Answer: Adopt a collaborative framework:

- Materials Science : Test thermal stability (TGA) and crystallinity (XRD) for polymer composite applications.

- Medicinal Chemistry : Screen for solubility (LogP) and membrane permeability (PAMPA assay) .

- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to publish datasets in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.